1-Methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6N2O. It is a derivative of pyrazole, characterized by a methyl group at the 1-position and an aldehyde group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazole-4-carbaldehyde is a pharmaceutical intermediate . .
Mode of Action
It is known to be used in the synthesis of the CHK1 inhibitor MK-8776 , suggesting it may interact with cellular targets to exert its effects.
Biochemical Pathways
As an intermediate in the synthesis of the CHK1 inhibitor MK-8776 , it may play a role in influencing cell cycle regulation and DNA damage response pathways.
Result of Action
As an intermediate in the synthesis of the CHK1 inhibitor MK-8776 , it may contribute to the inhibition of CHK1, a protein kinase involved in cell cycle regulation and DNA damage response.
Action Environment
It is known to be air sensitive , suggesting that exposure to air could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of CHK1 inhibitors, which are crucial in cell cycle regulation and DNA damage response . The compound’s aldehyde group allows it to form Schiff bases with amino groups in proteins, potentially altering their function and activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with CHK1 inhibitors suggests its role in modulating cell cycle checkpoints and DNA repair mechanisms . This can lead to changes in cell proliferation and apoptosis, particularly in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. For example, its role in CHK1 inhibition involves binding to the enzyme’s active site, preventing its interaction with substrates and thus inhibiting its activity . This leads to the accumulation of DNA damage and cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but may degrade under extreme temperatures or pH levels . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At high doses, it can cause adverse effects such as cytotoxicity and organ damage . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other bioactive molecules. The compound’s aldehyde group can undergo oxidation or reduction reactions, leading to the formation of different metabolites . These metabolic transformations can influence the compound’s biological activity and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration at target sites and thus its overall efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can determine its interaction with target biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole-4-carboxaldehyde with iodomethane in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.
Major Products:
Oxidation: 1-Methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
1-Methyl-1H-pyrazole-4-carbaldehyde is utilized in numerous scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
1H-Pyrazole-4-carboxaldehyde: Lacks the methyl group at the 1-position.
3-Methyl-1H-pyrazole-4-carbaldehyde: Has a methyl group at the 3-position instead of the 1-position.
1-Methyl-1H-pyrazole-3-carbaldehyde: The aldehyde group is at the 3-position instead of the 4-position.
Uniqueness: 1-Methyl-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Properties
IUPAC Name |
1-methylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-3-5(4-8)2-6-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFZXSOYJVWTBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341445 | |
Record name | 1-Methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-11-9 | |
Record name | 1-Methyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25016-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-pyrazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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